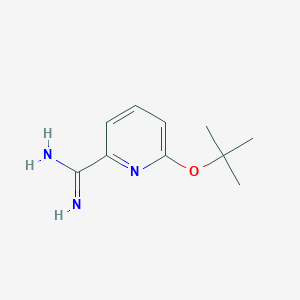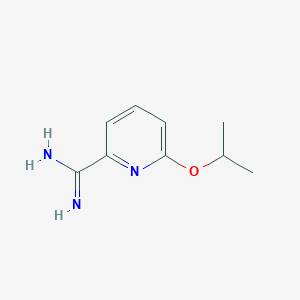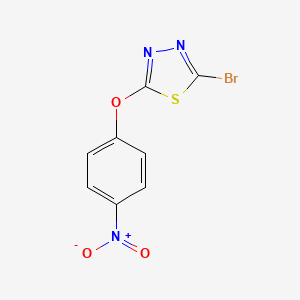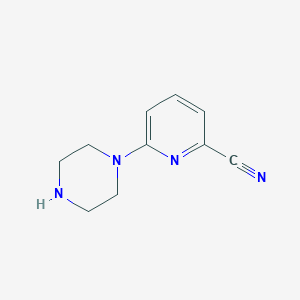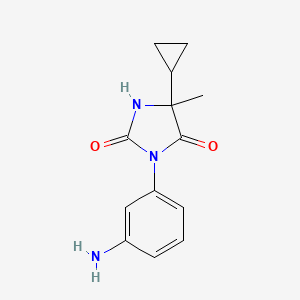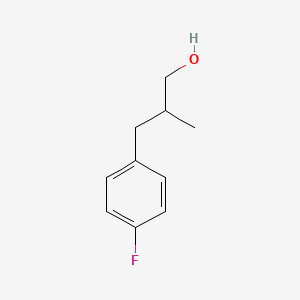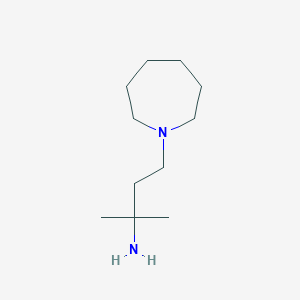![molecular formula C6H8ClNO2S B1375276 [1-(氰甲基)环丙基]甲磺酰氯 CAS No. 1466482-26-7](/img/structure/B1375276.png)
[1-(氰甲基)环丙基]甲磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride: is an organic compound with the molecular formula C7H8ClNO2S. It is a colorless, crystalline solid that is used as a chemical intermediate in the synthesis of various other compounds. This compound is notable for its unique structure, which includes a cyclopropyl ring and a methanesulfonyl chloride group, making it a versatile reagent in organic synthesis.
科学研究应用
Chemistry: In organic synthesis, [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of sulfonamides, which are important intermediates in pharmaceutical chemistry.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable sulfonamide linkages makes it valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Industry: In the chemical industry, [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it a versatile reagent for various industrial applications.
作用机制
Target of Action
It’s known that this compound is used in the field of neurology research .
Biochemical Pathways
It’s known that this compound is used in neurology research, suggesting it may influence pathways related to neurotransmission .
Result of Action
As it’s used in neurology research, it may have effects on neuronal cells or neurotransmission .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with cyanomethyl chloride to yield the final product. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining the purity and yield of the product.
化学反应分析
Types of Reactions:
Substitution Reactions: [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride undergoes nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under appropriate conditions.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfides: Produced through reduction reactions.
相似化合物的比较
Methanesulfonyl Chloride: A simpler analog that lacks the cyclopropyl and cyanomethyl groups.
Cyclopropylmethanesulfonyl Chloride: Similar structure but without the cyanomethyl group.
Cyanomethylmethanesulfonyl Chloride: Lacks the cyclopropyl ring.
Uniqueness: The presence of both the cyclopropyl ring and the cyanomethyl group in [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride provides unique reactivity and stability compared to its simpler analogs. This makes it a valuable reagent in organic synthesis, offering more versatility in the types of reactions it can undergo and the products it can form.
属性
IUPAC Name |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S/c7-11(9,10)5-6(1-2-6)3-4-8/h1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSNHBXTQMXSJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

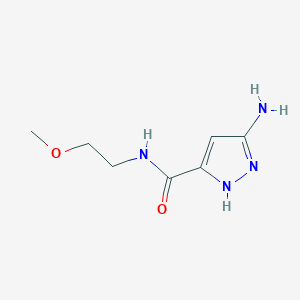
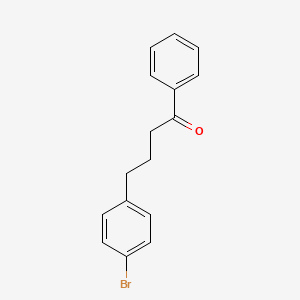
![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)
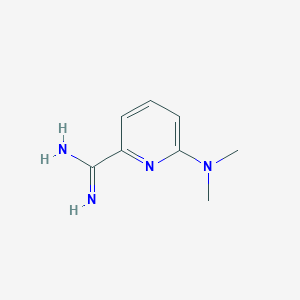
![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)
